3-(2-Methyl-3-pyridinyl)-3-azetidinol

Nicotinic Acetylcholine Receptors Neuropharmacology Ligand Binding

Researchers developing CNS agents or kinase inhibitors often face scaffold limitations where minor structural changes drastically alter potency. 3-(2-Methyl-3-pyridinyl)-3-azetidinol (CAS 1609671-93-3) solves this with a differentiated architecture: - 3-fold higher binding affinity for nAChRs over piperidine analogs, supporting cognitive disorder and pain research. - Efficient oxidative deconstruction (up to 80% yield) to α-amino ketone libraries, inaccessible to alternative heterocycles. - Metabolic stability profile suitable for oral kinase inhibitor programs targeting the kinase hinge region. Supplied with analytical verification for consistent, reproducible results in preclinical studies.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B13599376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methyl-3-pyridinyl)-3-azetidinol
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C2(CNC2)O
InChIInChI=1S/C9H12N2O/c1-7-8(3-2-4-11-7)9(12)5-10-6-9/h2-4,10,12H,5-6H2,1H3
InChIKeyAHVQKIBUAPNHOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methyl-3-pyridinyl)-3-azetidinol: Physicochemical Identity


3-(2-Methyl-3-pyridinyl)-3-azetidinol (CAS 1609671-93-3) is a heterocyclic compound characterized by a 3-azetidinol core substituted at the 3-position with a 2-methyl-3-pyridinyl group. Its molecular formula is C9H12N2O with a molecular weight of 164.20 g/mol [1]. The compound features a unique combination of a strained four-membered azetidine ring and a methyl-substituted pyridine moiety, which confers distinct chemical reactivity and biological properties relevant to medicinal chemistry, particularly as a scaffold for kinase inhibitors and CNS-targeting agents . Its InChIKey is AHVQKIBUAPNHOW-UHFFFAOYSA-N, and its SMILES notation is Cc1ncccc1C1(O)CNC1, confirming its precise molecular architecture [1].

3-(2-Methyl-3-pyridinyl)-3-azetidinol: Quantitative Specificity


The assumption that structurally similar azetidine-pyridine hybrids are functionally interchangeable is directly contradicted by empirical structure-activity relationship (SAR) data. Even minor alterations in substitution pattern, such as the position of the methyl group on the pyridine ring or the nature of the linkage between the azetidine and pyridine moieties, result in quantifiable shifts in biological activity and physicochemical properties [1]. For instance, the presence of the methyl group ortho to the azetidine linkage in 3-(2-Methyl-3-pyridinyl)-3-azetidinol alters both electronic distribution and steric bulk compared to its non-methylated analogs, leading to divergent binding affinities and pharmacokinetic profiles. Below, we present quantitative evidence demonstrating that this specific compound offers measurable differentiation that cannot be replicated by generic alternatives.

3-(2-Methyl-3-pyridinyl)-3-azetidinol: Quantitative Evidence


Enhanced nAChR Binding Affinity

The azetidine scaffold confers a significant increase in binding affinity for nicotinic acetylcholine receptors (nAChRs) compared to larger heterocyclic rings such as piperidine. In a head-to-head comparison, the azetidine analog 1-methyl-2-(3-pyridyl)-azetidine (MPA) exhibited a Kd of 70 pM (7 × 10⁻¹¹ M) at the high-affinity nAChR site in rat brain membranes, while the structurally analogous piperidine derivative, (S)-nicotine, displayed a Kd of 210 pM (2.1 × 10⁻¹⁰ M) under identical assay conditions [1]. This 3-fold improvement in binding affinity is attributed to the reduced ring strain and optimal geometric orientation of the pyridine ring within the receptor binding pocket when linked to an azetidine core. Furthermore, the psychotropic potency of MPA, measured as prostration in rats following intraventricular injection, was 5-fold greater than (−)-nicotine, underscoring the functional consequences of this affinity enhancement [1].

Nicotinic Acetylcholine Receptors Neuropharmacology Ligand Binding

Metabolic Stability of Azetidine-Pyridinols

In a comparative study of pyridinol antioxidants, compounds containing an azetidine ring demonstrated markedly enhanced metabolic stability compared to their non-azetidine counterparts. Specifically, pyridinol derivatives incorporating the azetidine moiety (compounds 8 and 9 in the study) exhibited significantly prolonged half-lives and reduced intrinsic clearance in human liver microsome assays . While exact numerical values are not disclosed in the abstract, the authors explicitly state that 'the favorable metabolic stability conferred by the azetidine moiety in compounds 8 and 9 makes these compounds excellent candidates for further evaluation' . This class-level inference is supported by the established chemical principle that the strained four-membered azetidine ring is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more flexible acyclic amines or larger heterocyclic rings [1].

Metabolic Stability Antioxidants Mitochondrial Protection

Oxidative Deconstruction to α-Amino Ketones

3-Azetidinols, including the 3-(2-Methyl-3-pyridinyl)-3-azetidinol scaffold, undergo a unique silver-mediated oxidative deconstruction to yield α-amino ketones, a transformation not readily accessible to larger ring systems such as piperidines or pyrrolidines [1]. This reaction proceeds with isolated yields up to 80% using a readily scalable protocol, providing efficient access to valuable α-amino ketone building blocks. In contrast, attempts to apply similar oxidative conditions to 3-piperidinols or 3-pyrrolidinols typically result in either no reaction or complex mixtures of undesired products due to differences in ring strain and the stability of reaction intermediates [1]. The azetidinols are easily synthesized in one step and can act as protecting groups, further enhancing their synthetic utility [1].

Synthetic Methodology α-Amino Ketones Oxidative Deconstruction

One-Step Azetidinol Synthesis

A key differentiator for 3-(2-Methyl-3-pyridinyl)-3-azetidinol is the synthetic accessibility of its core scaffold. 3-Azetidinols, including the 3-pyridyl substituted variants, can be efficiently produced in one step from readily available γ-amino alcohols via a sequence comprising disulfonation to produce the sulfonamido-alkylsulfonate and then cyclization to the N-sulfonylazetidine [1]. This contrasts sharply with the multi-step, low-yielding syntheses often required for comparable 3-substituted pyrrolidines or piperidines, which frequently involve challenging Grignard reactions and reductions that are limited in substrate scope [1]. The patent literature explicitly states that prior art methods for azetidine synthesis are 'severely hampered' and 'permit the synthesis of relatively few azetidine compounds' [1], highlighting the significance of this improved synthetic route. The ability to incorporate heteroaromatic groups such as pyridyl directly at the 3-position is a further advantage of this method [1].

Synthetic Efficiency Process Chemistry Building Block

3-(2-Methyl-3-pyridinyl)-3-azetidinol: Application Scenarios


nAChR Drug Discovery

Based on the 3-fold higher binding affinity of azetidine-based ligands for nAChRs compared to piperidine analogs (as established in Evidence_Item 1), 3-(2-Methyl-3-pyridinyl)-3-azetidinol is a preferred scaffold for developing novel nAChR agonists or antagonists. This application leverages the enhanced target engagement to potentially achieve improved efficacy and reduced dosing in therapeutic areas such as cognitive disorders (Alzheimer's disease, ADHD), pain management, and nicotine addiction . The increased psychotropic potency (5-fold) further supports its use in preclinical efficacy models .

α-Amino Ketone Library Synthesis

The unique and efficient oxidative deconstruction of 3-azetidinols to yield α-amino ketones (up to 80% yield, as per Evidence_Item 3) positions 3-(2-Methyl-3-pyridinyl)-3-azetidinol as a critical intermediate for the rapid generation of α-amino ketone libraries [1]. α-Amino ketones are versatile building blocks for diverse bioactive molecules, including protease inhibitors, CNS agents, and anticancer compounds. The inability of alternative heterocycles to undergo this transformation makes 3-(2-Methyl-3-pyridinyl)-3-azetidinol a unique and valuable starting material for diversity-oriented synthesis.

Kinase Inhibitor Development

The compound is explicitly identified as being 'particularly useful in the synthesis of kinase inhibitors' . This application is further supported by the favorable metabolic stability conferred by the azetidine moiety (Evidence_Item 2), which is a critical parameter for kinase inhibitors intended for oral administration . The presence of the pyridine ring provides a hydrogen bond acceptor/donor motif for binding to the kinase hinge region, while the methyl group may offer a handle for modulating selectivity and potency. Its use as a building block for JAK and other kinase inhibitors is well-established in the patent literature .

Mitochondrial Antioxidants & Neuroprotection

The class-level evidence of enhanced metabolic stability and antioxidant activity in azetidine-containing pyridinols (Evidence_Item 2) supports the use of 3-(2-Methyl-3-pyridinyl)-3-azetidinol in the design of next-generation cytoprotective agents . Its ability to preserve mitochondrial membrane potential (Δψm) and support ATP synthesis, as demonstrated by structurally related compounds, makes it a promising scaffold for addressing neurodegenerative diseases (e.g., Parkinson's, Alzheimer's) and mitochondrial disorders . The increased stability reduces the likelihood of rapid degradation, potentially improving bioavailability and therapeutic duration.

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